
Cysteine Protease inhibitor (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cysteine protease inhibitors are compounds that inhibit the activity of cysteine proteases, which are enzymes that cleave peptide bonds in proteins. These inhibitors are crucial in regulating proteolytic activity in various physiological and pathological processes. Cysteine protease inhibitors (hydrochloride) are particularly significant in medical research due to their potential therapeutic applications in treating diseases such as cancer, rheumatoid arthritis, and parasitic infections .
作用機序
システインプロテアーゼ阻害剤は、システインプロテアーゼの活性部位に結合することで効果を発揮し、酵素がタンパク質中のペプチド結合を切断するのを防ぎます。阻害剤は通常、触媒システイン残基のチオール基と共有結合を形成し、酵素の不可逆的な阻害をもたらします。 このメカニズムは、さまざまな生物学的プロセスにおけるタンパク質分解活性の調節に不可欠です .
類似化合物:
ビニルスルホン: システインプロテアーゼの強力な不可逆的阻害剤であり、寄生虫および哺乳類プロテアーゼの薬物設計で使用されます.
ニトリル系阻害剤: 触媒システイン残基と共有結合を形成する共有結合可逆的阻害剤.
エポキシスルホン: ヒトカテプシンの阻害剤として使用されるビニルスルホンの酸化バージョン.
ユニークさ: システインプロテアーゼ阻害剤(塩酸塩)は、触媒システイン残基のチオール基との特異的な相互作用により、非常に選択的で強力な阻害をもたらすため、ユニークです。 この特異性により、研究と治療の両方の用途において貴重なツールとなっています .
生化学分析
Biochemical Properties
Cysteine Protease Inhibitor Hydrochloride interacts with cysteine proteases, a type of enzyme that catalyzes the breakdown of proteins by hydrolyzing peptide bonds . This interaction is characterized by the inhibitor binding to the active site of the enzyme, preventing it from engaging with its usual substrates .
Cellular Effects
The effects of Cysteine Protease Inhibitor Hydrochloride on cells are largely due to its inhibitory action on cysteine proteases. By inhibiting these enzymes, it can affect various cellular processes, including protein degradation, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cysteine Protease Inhibitor Hydrochloride exerts its effects at the molecular level primarily through its interaction with cysteine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in proteins . This can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
Cysteine Protease Inhibitor Hydrochloride is involved in the metabolic pathways related to protein degradation, given its role as an inhibitor of cysteine proteases
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cysteine protease inhibitors often involves the creation of dipeptidyl frameworks with specific warheads that can interact with the active site of the enzyme. Common synthetic routes include the preparation of dipeptidyl epoxyesters, dipeptidyl enoates, and dipeptidyl nitroalkenes. These compounds are synthesized through various organic reactions, including esterification, alkylation, and nitrile formation .
Industrial Production Methods: Industrial production of cysteine protease inhibitors typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product. Techniques such as chromatography and crystallization are employed to purify the synthesized inhibitors .
化学反応の分析
反応の種類: システインプロテアーゼ阻害剤は、以下を含むいくつかの種類の化学反応を起こします。
酸化: 阻害剤は酸化されてスルホキシドまたはスルホンを生成する可能性があります。
還元: 還元反応は、ジスルフィドをチオールに変換する可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: ジチオスレイトール、トリス(2-カルボキシエチル)ホスフィン。
溶媒: ジメチルスルホキシド、アセトニトリル.
生成される主要な生成物: これらの反応から生成される主要な生成物には、スルホキシド、スルホン、チオール誘導体など、安定性と結合特性が向上した修飾された阻害剤が含まれます .
4. 科学研究への応用
システインプロテアーゼ阻害剤(塩酸塩)は、広範囲の科学研究への応用を持っています。
化学: 酵素メカニズムとタンパク質相互作用の研究のためのツールとして使用されます。
生物学: アポトーシスやオートファジーなど、タンパク質分解が関与する細胞過程の研究で使用されます。
医学: 癌、寄生虫感染症、炎症性疾患などの疾患治療における治療の可能性について調査されています。
科学的研究の応用
Cancer Therapy
Cysteine protease inhibitors have shown promise in cancer therapy by targeting specific proteases involved in tumor progression and metastasis. For instance:
- Inhibition of Cathepsins : Cathepsins B and L are cysteine proteases often overexpressed in tumors. Studies have demonstrated that inhibitors like SnuCalCpI15 can reduce the activity of these enzymes in breast cancer cells, leading to decreased tumor growth and invasiveness .
- Case Study : A study involving the application of cysteine protease inhibitors on MDA-MB-231 breast cancer cells showed a significant reduction in Z-Phe-Arg-AMC hydrolyzing activity, indicating effective inhibition of cysteine proteases within both intracellular and extracellular environments .
Infectious Diseases
Cysteine protease inhibitors are also being explored for their potential to treat infectious diseases caused by parasites and bacteria.
- Leishmaniasis Treatment : Research has indicated that cysteine protease inhibitors can selectively inhibit the growth of Leishmania parasites. In animal models, treatment with compounds like K11002 resulted in delayed lesion development in infected mice, showcasing the potential for these inhibitors as therapeutic agents against leishmaniasis .
- Mechanistic Insights : The mechanism involves the selective targeting of microbial cysteine proteases while sparing host cell proteases, thus minimizing systemic toxicity. This selectivity is crucial for developing effective treatments with fewer side effects .
Neurodegenerative Diseases
Cysteine protease inhibitors are being investigated for their role in neurodegenerative diseases such as Huntington's disease.
- Pan-Caspase Inhibitors : In studies focused on Huntington's disease models, irreversible pan-caspase inhibitors were found to suppress caspase-mediated toxicity, rescuing neurons from cell death. This suggests that cysteine protease inhibition may provide a protective effect against neurodegeneration .
- Therapeutic Potential : The development of non-peptidic cysteine protease inhibitors could enhance metabolic stability and cell penetration compared to traditional peptidic inhibitors, making them more viable as therapeutic agents .
Immunomodulation
Recent studies have explored the immunomodulatory effects of cysteine protease inhibitors derived from ticks.
- Tick Cystatins : These inhibitors have been shown to suppress immune responses, which could be beneficial in managing autoimmune diseases or enhancing vaccine efficacy by modulating host immune responses .
Data Summary
The following table summarizes key findings related to the applications of cysteine protease inhibitors:
類似化合物との比較
Vinyl Sulfones: Potent irreversible inhibitors of cysteine proteases, used in drug design for parasitic and mammalian proteases.
Nitrile-Based Inhibitors: Covalent reversible inhibitors that form a covalent bond with the catalytic cysteine residue.
Epoxysulfones: Oxidized versions of vinyl sulfones, used as inhibitors of human cathepsins.
Uniqueness: Cysteine protease inhibitors (hydrochloride) are unique due to their specific interaction with the thiol group of the catalytic cysteine residue, leading to highly selective and potent inhibition. This specificity makes them valuable tools in both research and therapeutic applications .
生物活性
Cysteine protease inhibitors (CPIs) are crucial in various biological processes, including cancer progression, inflammation, and infectious diseases. The specific compound "Cysteine Protease Inhibitor (hydrochloride)" has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
Overview of Cysteine Proteases
Cysteine proteases are a family of enzymes that play significant roles in protein degradation and processing. They are implicated in various physiological and pathological processes, including:
- Cancer Metastasis : Cysteine proteases such as cathepsins are involved in the degradation of extracellular matrix components, facilitating tumor invasion and metastasis.
- Infection : Certain pathogens utilize cysteine proteases to evade host defenses, making them targets for therapeutic intervention.
- Inflammation : Dysregulation of cysteine proteases is linked to inflammatory diseases.
Cysteine protease inhibitors function by binding to the active site of cysteine proteases, thereby preventing substrate access and inhibiting enzymatic activity. A common mechanism involves the formation of a covalent bond between the inhibitor and the active site cysteine residue of the protease.
Inhibitory Potency
Recent studies have characterized various cysteine protease inhibitors, including those derived from natural sources. For instance:
- Cystatin-Hv , derived from leeches, has demonstrated a potent inhibitory effect on human cathepsin L with an IC50 value of 7.9 nM . This highlights the potential for developing novel inhibitors from non-traditional sources.
- A study on SnuCalCpI15 , a cysteine protease inhibitor from Calotropis procera, showed significant inhibition of cathepsin L activity in breast cancer cells, with a reduction in hydrolyzing activity by more than 20% .
Case Studies
- Breast Cancer Treatment : The application of SnuCalCpI15 resulted in altered enzymatic activity in MDA-MB-231 breast cancer cells. The inhibitor's ability to maintain structural integrity while exhibiting slow-binding kinetics makes it a candidate for further therapeutic exploration .
- Antimalarial Activity : Cysteine protease inhibitors have been evaluated for their effectiveness against malaria parasites. Inhibitors targeting falcipains (cysteine proteases in Plasmodium falciparum) have shown promise in halting parasite development by blocking hemoglobin hydrolysis .
- COVID-19 Therapeutics : Compounds targeting the 3CL-like protease of SARS-CoV-2 have demonstrated significant antiviral activity. For example, PF-00835231 exhibited an EC50 value as low as 0.23 µM when used with a P-glycoprotein inhibitor, indicating enhanced efficacy against viral replication .
Data Tables
Compound Name | Target Enzyme | IC50 Value | Source | Application Area |
---|---|---|---|---|
Cystatin-Hv | Cathepsin L | 7.9 nM | Haementeria vizottoi | Cancer |
SnuCalCpI15 | Cathepsin L | Not specified | Calotropis procera | Breast Cancer |
PF-00835231 | SARS-CoV-2 3CL Pro | 0.23 µM | Synthetic | COVID-19 |
K11002 | L. major cpB | Not specified | Synthetic | Leishmaniasis |
特性
IUPAC Name |
4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O.ClH/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18;/h1-10H,11,19H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZJROVPTNXLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。